molecular formula C14H20O B2424577 2-(1-Phenylcyclopentyl)propan-1-ol CAS No. 2248325-04-2

2-(1-Phenylcyclopentyl)propan-1-ol

Cat. No.: B2424577
CAS No.: 2248325-04-2
M. Wt: 204.313
InChI Key: ODFRYDGDULUGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenylcyclopentyl)propan-1-ol, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine family. It is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that was first synthesized in 1956. PCP-OH is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-(1-Phenylcyclopentyl)propan-1-ol acts as a non-competitive antagonist of the NMDA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, and inhibits the flow of ions through the channel. This leads to a reduction in the activity of the receptor, which can have a range of effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on neuronal signaling and plasticity. It has been shown to increase the amplitude and duration of excitatory postsynaptic potentials (EPSPs), which are signals that are transmitted between neurons. This suggests that this compound may enhance synaptic transmission by increasing the strength of the connections between neurons. This compound has also been shown to reduce the frequency of miniature EPSPs, which are spontaneous signals that occur in the absence of external stimuli. This suggests that this compound may reduce the overall excitability of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is that it has a well-defined mechanism of action. Its effects on the NMDA receptor are well-characterized, and it has been shown to have a range of effects on neuronal signaling and plasticity. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes.
One limitation of using this compound in lab experiments is that it can be difficult to work with. It is a synthetic compound that requires specialized equipment and expertise to synthesize and purify. It can also be expensive to obtain in large quantities. Additionally, this compound has not been extensively studied in humans, so its effects on human physiology and behavior are not well-understood.

Future Directions

There are several potential future directions for research on 2-(1-Phenylcyclopentyl)propan-1-ol. One area of interest is the development of new drugs that target the NMDA receptor. This compound has served as a model for the development of new compounds that have greater specificity and potency for the NMDA receptor. Another area of interest is the study of the effects of this compound on neuronal circuits in vivo. This would involve using advanced imaging techniques to visualize the effects of this compound on neuronal activity in living animals. Finally, this compound could be used to study the effects of NMDA receptor dysfunction in human neurological disorders, such as schizophrenia and depression. This would require careful consideration of ethical and safety issues, but could provide valuable insights into the underlying mechanisms of these disorders.

Synthesis Methods

The synthesis of 2-(1-Phenylcyclopentyl)propan-1-ol involves the reduction of 2-(1-Phenylcyclopentyl)propan-1-one using sodium borohydride as a reducing agent. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

2-(1-Phenylcyclopentyl)propan-1-ol has been studied for its potential use as a research tool in neuroscience. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has been used to study the role of the NMDA receptor in synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has also been used to study the effects of NMDA receptor dysfunction in animal models of neurological disorders, such as schizophrenia and depression.

Properties

IUPAC Name

2-(1-phenylcyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYDGDULUGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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